1-[(Tert-butoxy)carbonyl]-3-ethylazetidine-3-carboxylic acid
Overview
Description
1-[(Tert-butoxy)carbonyl]-3-ethylazetidine-3-carboxylic acid is an organic compound that belongs to the class of azetidines. It is characterized by the presence of a tert-butoxycarbonyl (Boc) protecting group, which is commonly used in organic synthesis to protect amine functionalities. This compound is of interest in various fields of scientific research due to its unique structural properties and reactivity.
Mechanism of Action
Target of Action
It’s known that the tert-butoxycarbonyl (boc) group is commonly used in organic synthesis as a protecting group for amines .
Mode of Action
The BOC group can be added to amines under aqueous conditions using di-tert-butyl dicarbonate in the presence of a base such as sodium hydroxide . This process protects the amine group during chemical reactions, preventing it from unwanted side reactions .
Biochemical Pathways
The protection and deprotection of amines by the boc group play a crucial role in the synthesis of complex organic molecules, including pharmaceuticals .
Result of Action
The result of the action of 1-[(Tert-butoxy)carbonyl]-3-ethylazetidine-3-carboxylic acid is the protection of the amine group during chemical reactions, which allows for the successful synthesis of complex organic molecules .
Action Environment
The action of this compound can be influenced by various environmental factors. For instance, the addition of the BOC group to amines requires aqueous conditions and the presence of a base . Furthermore, the removal of the BOC group can be accomplished with strong acids .
Biochemical Analysis
Biochemical Properties
1-[(Tert-butoxy)carbonyl]-3-ethylazetidine-3-carboxylic acid plays a significant role in biochemical reactions, particularly in the protection of amine groups during peptide synthesis. The Boc group is added to amines under aqueous conditions using di-tert-butyl dicarbonate in the presence of a base such as sodium hydroxide . This compound interacts with enzymes and proteins involved in peptide synthesis, ensuring that the amine groups remain protected until the desired reaction is complete. The nature of these interactions is primarily based on the formation of stable carbamate linkages, which prevent the amine groups from participating in side reactions.
Molecular Mechanism
The mechanism of action of this compound involves the formation of a stable carbamate linkage between the Boc group and the amine group of the target molecule . This linkage is resistant to hydrolysis under mild conditions, ensuring that the amine group remains protected throughout the reaction. The compound does not directly inhibit or activate enzymes but rather serves as a protective agent that allows for controlled reactions. Changes in gene expression are minimal, as the compound’s primary function is to protect amine groups rather than alter cellular processes.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound are stable over time, provided that the compound is stored under appropriate conditions . The stability of the Boc group ensures that the compound remains effective in protecting amine groups during extended periods of synthesis. Degradation of the compound is minimal under standard laboratory conditions, and long-term effects on cellular function are negligible, as the compound is typically removed after the desired reaction is complete.
Dosage Effects in Animal Models
The effects of this compound in animal models vary with dosage. At low doses, the compound effectively protects amine groups without causing significant toxicity . At higher doses, there may be threshold effects, including potential toxicity and adverse reactions. It is essential to optimize the dosage to achieve the desired protective effects while minimizing any harmful side effects.
Metabolic Pathways
This compound is involved in metabolic pathways related to peptide synthesis and modification . The compound interacts with enzymes responsible for adding and removing protecting groups, such as di-tert-butyl dicarbonate and trifluoroacetic acid. These interactions ensure that the Boc group is added and removed efficiently, allowing for precise control over peptide synthesis. The compound does not significantly affect metabolic flux or metabolite levels, as its primary role is to protect amine groups.
Transport and Distribution
Within cells and tissues, this compound is transported and distributed based on its interactions with transporters and binding proteins . The compound’s localization and accumulation are influenced by its affinity for specific biomolecules, ensuring that it reaches the target sites where amine protection is needed. The compound’s distribution is generally uniform, with no significant accumulation in specific tissues or organelles.
Subcellular Localization
The subcellular localization of this compound is primarily determined by its interactions with targeting signals and post-translational modifications . These interactions direct the compound to specific compartments or organelles where amine protection is required. The activity and function of the compound are maintained within these subcellular locations, ensuring that the Boc group effectively protects the amine groups throughout the synthesis process.
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-[(Tert-butoxy)carbonyl]-3-ethylazetidine-3-carboxylic acid can be synthesized through a multi-step process. One common method involves the protection of an amine group with a tert-butoxycarbonyl group using di-tert-butyl dicarbonate in the presence of a base such as sodium hydroxide. The reaction is typically carried out in an aqueous or organic solvent at ambient temperature .
Industrial Production Methods: Industrial production of this compound may involve the use of continuous flow microreactor systems, which offer advantages in terms of efficiency, versatility, and sustainability compared to traditional batch processes .
Chemical Reactions Analysis
Types of Reactions: 1-[(Tert-butoxy)carbonyl]-3-ethylazetidine-3-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can be performed to modify the functional groups present in the compound.
Substitution: The Boc group can be selectively removed or substituted using specific reagents and conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide may be used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.
Substitution: The Boc group can be removed using strong acids such as trifluoroacetic acid or hydrochloric acid in methanol.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, deprotection of the Boc group yields the corresponding amine .
Scientific Research Applications
1-[(Tert-butoxy)carbonyl]-3-ethylazetidine-3-carboxylic acid has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: The compound is utilized in the study of enzyme mechanisms and protein-ligand interactions.
Medicine: It serves as a building block for the development of novel therapeutic agents.
Industry: The compound is employed in the production of specialty chemicals and materials.
Comparison with Similar Compounds
- 1-[(Tert-butoxy)carbonyl]-3-(prop-2-en-1-yl)azetidine-3-carboxylic acid
- 1-(Tert-butoxycarbonyl)azetidine-3-carboxylic acid
- 1-(Tert-butoxycarbonyl)-3-piperidinecarboxylic acid
Uniqueness: 1-[(Tert-butoxy)carbonyl]-3-ethylazetidine-3-carboxylic acid is unique due to its specific structural features, which include the presence of an ethyl group and a Boc-protected azetidine ring. These characteristics confer distinct reactivity and stability, making it valuable for various synthetic and research applications.
Properties
IUPAC Name |
3-ethyl-1-[(2-methylpropan-2-yl)oxycarbonyl]azetidine-3-carboxylic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H19NO4/c1-5-11(8(13)14)6-12(7-11)9(15)16-10(2,3)4/h5-7H2,1-4H3,(H,13,14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JKONCKLGHQSUMN-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1(CN(C1)C(=O)OC(C)(C)C)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H19NO4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID201200394 | |
Record name | 1-(1,1-Dimethylethyl) 3-ethyl-1,3-azetidinedicarboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID201200394 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
229.27 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
610791-06-5 | |
Record name | 1-(1,1-Dimethylethyl) 3-ethyl-1,3-azetidinedicarboxylate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=610791-06-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 1-(1,1-Dimethylethyl) 3-ethyl-1,3-azetidinedicarboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID201200394 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 1-[(tert-butoxy)carbonyl]-3-ethylazetidine-3-carboxylic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
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Feasible Synthetic Routes
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